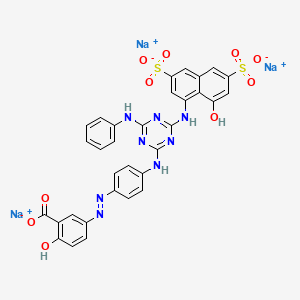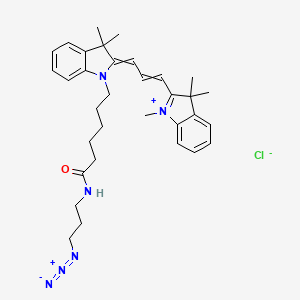![molecular formula C10H12N2O2 B13792716 2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid CAS No. 65452-95-1](/img/structure/B13792716.png)
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. This process can be carried out under mild conditions, making it an efficient and straightforward method for producing the compound . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the coupling and hydroxyamination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid:
4-Aminobenzoic acid:
Uniqueness
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid is unique due to the presence of the dimethylcarbonimidoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other aminobenzoic acids may not be suitable .
Properties
CAS No. |
65452-95-1 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-7(11-2)12-9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
JOOTVURYOOHGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)

![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)




![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)


![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)


